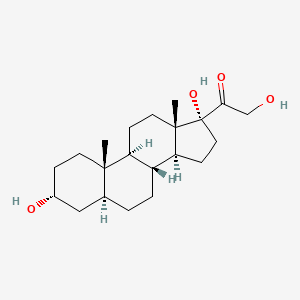
3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one is a steroidal compound with the molecular formula C21H34O4. It is a derivative of pregnane, a type of steroid nucleus. This compound is known for its significant biological activities and is often studied in the context of its physiological and pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method includes the hydroxylation of pregnane derivatives at specific positions (3alpha, 17, and 21) using reagents such as osmium tetroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of microbial biotransformation. Specific strains of microorganisms can be employed to introduce hydroxyl groups at the desired positions on the steroid nucleus, followed by purification processes to isolate the target compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of dehydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated steroids.
Substitution Products: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormonal disorders and inflammatory conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects primarily through interaction with steroid hormone receptors. It can modulate the activity of these receptors, influencing gene expression and cellular responses. The hydroxyl groups at positions 3alpha, 17, and 21 are crucial for its binding affinity and specificity towards these receptors. The molecular pathways involved include the regulation of inflammatory responses, metabolic processes, and cellular growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
- 3alpha,17alpha,21-Trihydroxy-5beta-pregnan-20-one
- 3alpha,17alpha,20beta-Trihydroxy-5beta-pregnan-11-one
- 3beta,17alpha-Dihydroxy-5alpha-pregnan-20-one
Comparison: 3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one is unique due to its specific hydroxylation pattern and its stereochemistry at the 5alpha position. This configuration imparts distinct biological activities and receptor binding properties compared to its 5beta counterparts. The presence of hydroxyl groups at positions 3alpha, 17, and 21 also differentiates it from other similar compounds, influencing its solubility, reactivity, and pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
601-01-4 |
|---|---|
Molekularformel |
C21H34O4 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-[(10S,13S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13?,14?,15?,16?,17?,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
UPTAPIKFKZGAGM-RPTIVHBHSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Isomerische SMILES |
C[C@]12CCC(CC1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Key on ui other cas no. |
601-01-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















